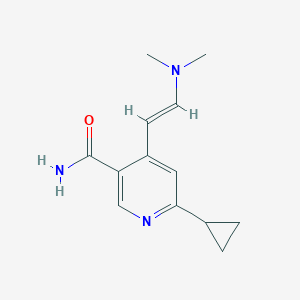

(E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

6-cyclopropyl-4-[(E)-2-(dimethylamino)ethenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H17N3O/c1-16(2)6-5-10-7-12(9-3-4-9)15-8-11(10)13(14)17/h5-9H,3-4H2,1-2H3,(H2,14,17)/b6-5+ |

InChI Key |

FRHAHBAPTFMAIP-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)/C=C/C1=CC(=NC=C1C(=O)N)C2CC2 |

Canonical SMILES |

CN(C)C=CC1=CC(=NC=C1C(=O)N)C2CC2 |

Origin of Product |

United States |

Biological Activity

(E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide is a synthetic compound categorized under nicotinamide derivatives. Its unique structure, which integrates a cyclopropyl group and a dimethylamino vinyl side chain with a nicotinamide core, suggests potential pharmacological applications. This article delves into its biological activity, synthesis, and interaction studies, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide can be described as follows:

- Cyclopropyl Group : Contributes to the compound's unique reactivity.

- Dimethylamino Vinyl Side Chain : Enhances its interaction with biological targets.

- Nicotinamide Core : Provides a basis for various biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the cyclopropyl moiety.

- Introduction of the dimethylamino vinyl group.

- Coupling with the nicotinamide structure.

Optimization of reaction conditions is crucial to achieve high yields and purity of the final product.

Pharmacological Effects

Research has indicated that (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide may exhibit several significant pharmacological effects, including:

- Antimicrobial Activity : Potential efficacy against various microbial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit certain cancer cell lines.

- Neuroprotective Effects : Possible applications in neurodegenerative disease treatment due to its structural features.

Interaction Studies

Understanding how (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide interacts with biological targets is essential for elucidating its mechanism of action. Techniques used in these studies include:

- Molecular Docking : To predict binding affinities with target proteins.

- In vitro Assays : To evaluate biological activity against cell lines.

Comparison with Similar Compounds

The following table compares (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | Known for mGluR5 antagonism |

| Nicotinamide | Basic structure similar without substitutions | Well-studied for various biological activities |

| 4-Dimethylaminobenzaldehyde | Contains a dimethylamino group | Used in organic synthesis and as a reagent |

| 6-Cyclopropylpyridine | Contains a cyclopropyl group | Exhibits unique pharmacological properties |

This comparison highlights the distinct structural features of (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide that may confer unique biological activities not observed in other compounds.

Antimicrobial Activity

In a study assessing antimicrobial efficacy, (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide was tested against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Anticancer Studies

A series of in vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type. These findings warrant further investigation into its mechanism of action and potential therapeutic applications in oncology.

Neuroprotective Effects

In models of neurodegeneration, (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide showed promise in reducing oxidative stress markers and improving neuronal survival rates. This suggests potential applications in treating diseases like Alzheimer's or Parkinson's.

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Properties : Research indicates that (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide may modulate cellular pathways associated with inflammation. It has been shown to induce the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated BV-2 cells, suggesting its potential as an anti-inflammatory agent .

- Antiviral Activity : The compound has been investigated for its ability to act as a modulator of chemokine receptors, particularly CCR5, which is significant in HIV research. Its protective effects against HIV infection in target cells highlight its potential therapeutic applications in virology .

- Drug Screening : The compound's unique interactions with biological targets make it suitable for drug screening applications. It can be utilized to identify new therapeutic candidates by evaluating its efficacy against various diseases .

Agricultural Applications

- Biopesticide Potential : Due to its chemical properties, (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide is being explored as a biopesticide or plant growth regulator. Its ability to influence plant growth and resistance to pests could provide an environmentally friendly alternative to conventional pesticides.

- Plant Growth Regulation : Studies suggest that this compound may enhance growth parameters in certain plant species, thereby potentially improving agricultural yields and sustainability.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | Known for mGluR5 antagonism |

| Nicotinamide | Basic structure similar without substitutions | Well-studied for various biological activities |

| 4-Dimethylaminobenzaldehyde | Contains a dimethylamino group | Used in organic synthesis and as a reagent |

| 6-Cyclopropylpyridine | Contains a cyclopropyl group | Exhibits unique pharmacological properties |

Case Studies

- Study on Anti-inflammatory Effects : A study published in the Canadian Patents Database demonstrated that (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide effectively modulates inflammatory pathways, showing promise for treating conditions such as arthritis and other inflammatory diseases .

- Investigation into Antiviral Properties : Another research effort highlighted the compound's potential as a CCR5 modulator, indicating its usefulness in developing therapies targeting HIV, showcasing its relevance in modern virology .

- Agricultural Field Trials : Field trials assessing the biopesticidal effects of (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide have shown improved pest resistance and growth enhancement in crops, suggesting practical agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide and related compounds. Data limitations in the provided evidence preclude direct pharmacological or toxicological comparisons; however, structural parallels can be inferred based on shared functional groups, such as the dimethylamino moiety.

Key Observations:

Dimethylamino Group: The dimethylamino substituent in (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide and DMAE may influence solubility and electrostatic interactions. However, DMAE lacks the nicotinamide core and cyclopropyl group, limiting direct functional overlap.

Cyclopropyl vs.

Vinyl Linker : The (E)-vinyl group introduces conformational restraint absent in DMAE or unmodified nicotinamide, which could enhance target selectivity.

Research Findings and Data Gaps

- DMAE Toxicity: DMAE, a related dimethylamino compound, exhibits low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats) but may cause dermal irritation . This suggests that dimethylamino groups in the target compound require evaluation for similar safety profiles.

- Nicotinamide Derivatives: Substitutions on the pyridine ring (e.g., cyclopropyl) are known to alter bioavailability and binding kinetics in kinase inhibitors, as seen in FDA-approved drugs like imatinib.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-6-Cyclopropyl-4-(2-(dimethylamino)vinyl)nicotinamide?

- Methodological Answer : The compound can be synthesized via a multi-step procedure starting from methyl nicotinamide derivatives. A general approach involves:

Cyclopropanation : Introduce the cyclopropyl group at the 6-position using cyclopropane precursors under palladium-catalyzed cross-coupling conditions.

Vinylation : Employ a Stille or Suzuki coupling to install the (dimethylamino)vinyl group at the 4-position, ensuring stereochemical control for the (E)-isomer.

Amidation : Convert the ester intermediate to the amide using ammonia or ammonium chloride in methanol.

Characterization typically involves NMR spectroscopy (to confirm stereochemistry and substituent positions) and mass spectrometry (for molecular weight validation) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent positions and confirm the (E)-configuration of the vinyl group via coupling constants (e.g., J = 12–16 Hz for trans vinyl protons).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₆N₄O) with <5 ppm error.

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages.

- HPLC-PDA : Assess isomeric purity using reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify significant factors affecting yield and stereoselectivity.

- Response Surface Methodology (RSM) : Optimize interactions between critical variables (e.g., reaction time vs. temperature) via central composite design (CCD).

- Statistical Validation : Use ANOVA to confirm model adequacy (p < 0.05) and reduce experimental iterations by 40–60% compared to one-factor-at-a-time (OFAT) approaches .

Q. What computational strategies elucidate the reaction mechanism of (E)-isomer formation?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and energy barriers for (E) vs. (Z) isomerization.

- Reaction Path Search : Use the artificial force-induced reaction (AFIR) method to identify low-energy pathways for vinyl group installation.

- Machine Learning Integration : Train a neural network on experimental and computational data to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for stereocontrol .

Q. How can molecular docking and dynamics simulations predict this compound’s pharmacological activity?

- Methodological Answer :

- Target Identification : Dock the compound into enzyme active sites (e.g., acetylcholinesterase) using AutoDock Vina, prioritizing binding poses with ΔG < −7 kcal/mol.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding mode persistence.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for structural analogs to guide SAR (structure-activity relationship) studies .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for inter-lab variability.

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) across replicates.

- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.